7-Bromo-4,5-dihydro-1H-pyrido[2,3-e][1,4]diazepin-2(3H)-one

Medicinal Chemistry Synthetic Chemistry Antibacterial Drug Discovery

This 7-bromo intermediate is engineered for precision C–C bond formation via Suzuki cross-coupling, enabling diversification into low-nanomolar FabI inhibitors (IC50 < 11 nM) as per patent WO2004052890. Its 95% purity and documented 72% scale-up yield ensure reliable library synthesis and process benchmarking. The bromine handle also allows biotin/photoaffinity tagging for target engagement studies—impossible with des-bromo analogs. Procure this key building block to accelerate your antibacterial SAR and preclinical candidate development.

Molecular Formula C8H8BrN3O
Molecular Weight 242.07 g/mol
CAS No. 709650-05-5
Cat. No. B1529658
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name7-Bromo-4,5-dihydro-1H-pyrido[2,3-e][1,4]diazepin-2(3H)-one
CAS709650-05-5
Molecular FormulaC8H8BrN3O
Molecular Weight242.07 g/mol
Structural Identifiers
SMILESC1C2=C(NC(=O)CN1)N=CC(=C2)Br
InChIInChI=1S/C8H8BrN3O/c9-6-1-5-2-10-4-7(13)12-8(5)11-3-6/h1,3,10H,2,4H2,(H,11,12,13)
InChIKeyWELNOOIYCWHWSM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

7-Bromo-4,5-dihydro-1H-pyrido[2,3-e][1,4]diazepin-2(3H)-one (CAS 709650-05-5): A Specialized Pyrido-Diazepinone Intermediate for Antibacterial Drug Discovery


7-Bromo-4,5-dihydro-1H-pyrido[2,3-e][1,4]diazepin-2(3H)-one (CAS 709650-05-5) is a brominated bicyclic heterocycle belonging to the pyrido[2,3-e][1,4]diazepin-2-one scaffold class. It is primarily utilized as a key synthetic intermediate in the construction of potent bacterial FabI (enoyl-ACP reductase) inhibitors. Its molecular formula is C8H8BrN3O with a molecular weight of 242.07 g/mol . The compound's core structure is directly referenced in patent WO2004052890 as a precursor for generating analogs with low nanomolar inhibitory activity against FabI [1].

Why Generic Pyrido-Diazepinones Cannot Replace 7-Bromo-4,5-dihydro-1H-pyrido[2,3-e][1,4]diazepin-2(3H)-one


The specific substitution pattern of this compound is not arbitrary; it is engineered for precision synthetic chemistry. The bromine atom at the 7-position is a strategic handle for transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki, Stille) essential for diversifying the pyrido-diazepinone scaffold into target-specific FabI inhibitors [1]. Replacing it with a non-halogenated analog (e.g., a des-bromo variant) eliminates the capacity for late-stage C–C bond formation, which is critical for generating the patent-exemplified lead series with sub-11 nM FabI IC50 values [2]. Similarly, substituting with a chloro analog alters the oxidative addition kinetics of the metal catalyst, potentially reducing coupling efficiency and final yields of active candidates [1].

Quantitative Differentiation Evidence for 7-Bromo-4,5-dihydro-1H-pyrido[2,3-e][1,4]diazepin-2(3H)-one


Optimized Synthesis Yield for Key Cyclization Step

The synthesis of the target 7-bromo-pyrido-diazepinone scaffold proceeds via a base-mediated cyclization of [(2-amino-5-bromo-pyridin-3-ylmethyl) amino] acetic acid ethyl ester. Using NaH (1.0 equiv) in DMSO at 20 °C for 27 hours, the reported isolated yield is 72% . This represents a well-optimized synthetic route documented in patent literature and serves as a benchmark for process scale-up. In comparison, typical yields for unsubstituted or chloro-analogous cyclizations under similar conditions are often reported in the 50–65% range in academic lab syntheses, though direct matching data are sparse .

Medicinal Chemistry Synthetic Chemistry Antibacterial Drug Discovery

High Purity Specification Reducing Downstream Variability

The compound is routinely supplied at ≥95% purity as verified by LCMS, HPLC, or NMR by multiple vendors. For instance, Bidepharm offers batch-specific QC reports confirming purity ≥95% . Research-grade alternatives or lab-synthesized batches often present higher impurity profiles (5-10%) which introduce variability in subsequent cross-coupling yields and biological assay results. A 5% impurity burden in a building block can propagate to a >10% yield loss in a three-step sequence.

Chemical Biology Assay Development Structure-Activity Relationship

Strategic Bromine Handle Enables Access to High-Potency Antibacterial Leads

The C-7 bromine atom is a proven functional group for diversifying into FabI inhibitors with picomolar to low-nanomolar potency. Patent WO2004052890 explicitly utilizes this derivative for Suzuki couplings to generate ene-amide linked analogs. The resulting lead compound, such as diazepine 16c demonstrated in Bioorg. Med. Chem. Lett. 2009, exhibits a FabI IC50 of 11 nM (Streptococcus aureus) [1] [2]. This is a significant improvement over the early naphthyridinone leads which showed IC50 values in the 100-500 nM range [2]. The bromine's reactivity is therefore directly correlated with achieving sub-20 nM target engagement.

Antibacterial Drug Resistance Enzyme Inhibition Transition Metal Catalysis

Key Research and Industrial Applications of 7-Bromo-4,5-dihydro-1H-pyrido[2,3-e][1,4]diazepin-2(3H)-one


Accelerated SAR Campaigns for Novel Antibacterials Targeting FabI

In structure-activity relationship (SAR) programs, the high-purity 7-bromo intermediate enables rapid parallel synthesis of a library of C-7 aryl/vinyl-substituted analogs. The reliable 72% yield at scale ensures material availability for iterative medicinal chemistry cycles. Teams can leverage the validated Suzuki coupling protocol from patent WO2004052890 to directly access low-nanomolar FabI inhibitors without having to re-optimize the basic scaffold synthesis [1].

Process Development and Scale-Up Verification

Procurement of this compound with standardized purity (≥95%) and a known synthesis yield (72%) serves as a critical reference standard for internal process chemistry. When scaling up for preclinical candidate supply, comparing internal batch yields and purity against this benchmark ensures process robustness. Any significant deviation indicates a need to re-optimize the cyclization step [1].

Chemical Probe Synthesis for Bacterial Fatty Acid Synthase Studies

The intermediate's unique bromine handle allows for the installation of photoaffinity labels or biotin tags via cross-coupling, which is not feasible with non-halogenated pyrido-diazepinones. This enables the creation of chemical probes for target engagement and residence time studies on the FabI enzyme, directly supporting mode-of-action validation in antibacterial research [2].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

33 linked technical documents
Explore Hub


Quote Request

Request a Quote for 7-Bromo-4,5-dihydro-1H-pyrido[2,3-e][1,4]diazepin-2(3H)-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.